molecular formula C9H20N2O2 B103232 N-Trimethyllysine CAS No. 19253-88-4

N-Trimethyllysine

Cat. No.: B103232
CAS No.: 19253-88-4
M. Wt: 188.27 g/mol
InChI Key: MXNRLFUSFKVQSK-QMMMGPOBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyllysine can be synthesized through the methylation of lysine residues in proteins. This process involves the action of protein lysine methyltransferases, which transfer methyl groups from S-adenosylmethionine to the lysine residues . The reaction conditions typically require the presence of cofactors such as Fe²⁺ and 2-oxoglutarate .

Industrial Production Methods

In industrial settings, trimethyllysine is often produced through the enzymatic breakdown of endogenous proteins containing trimethyllysine residues. This method is preferred due to its efficiency and the availability of trimethyllysine in various vegetable sources .

Chemical Reactions Analysis

Types of Reactions

Trimethyllysine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving trimethyllysine include S-adenosylmethionine for methylation and 2-oxoglutarate for hydroxylation . The reactions often require specific cofactors such as Fe²⁺ and molecular oxygen .

Major Products Formed

The major products formed from the reactions of trimethyllysine include hydroxyl-trimethyllysine and various methylated derivatives, depending on the specific reaction conditions .

Comparison with Similar Compounds

Trimethyllysine is unique due to its specific role in carnitine biosynthesis and epigenetic regulation. Similar compounds include:

Trimethyllysine stands out due to its specific involvement in both carnitine biosynthesis and the regulation of epigenetic processes, making it a compound of significant interest in various fields of research .

Biological Activity

N-Trimethyllysine (TML) is a post-translationally modified amino acid that plays a critical role in various biological processes, particularly in the biosynthesis of carnitine and the regulation of epigenetic mechanisms. This article explores the biological activity of TML, focusing on its metabolic pathways, interactions with proteins, and implications in health and disease.

Overview of this compound

This compound is synthesized from lysine through a series of methylation reactions catalyzed by specific methyltransferases. The primary function of TML is as a precursor for carnitine, which is essential for fatty acid metabolism. The biosynthetic pathway involves several enzymatic steps, including the action of ε-N-trimethyllysine hydroxylase (TMLH) and γ-butyrobetaine hydroxylase (BBOX) .

Carnitine Biosynthesis

The conversion of TML to carnitine occurs predominantly in the mitochondria. The pathway can be summarized as follows:

  • TML Hydroxylation : TML is hydroxylated by TMLH to form γ-butyrobetaine.
  • Conversion to Carnitine : γ-butyrobetaine is then hydroxylated by BBOX to produce carnitine.

This pathway highlights the importance of TML availability; studies indicate that insufficient levels of TML can limit carnitine synthesis, potentially impacting energy metabolism .

Epigenetic Roles

TML also plays a significant role in epigenetic regulation. It serves as a substrate for lysine methylation on histone proteins, influencing gene expression. The recognition of trimethylated lysines by epigenetic reader proteins is crucial for the modulation of chromatin structure and function.

  • Cation–π Interactions : Reader proteins recognize trimethyllysine through favorable cation–π interactions with aromatic residues within their binding pockets. This mechanism facilitates the recruitment of effector proteins that can modulate transcriptional activity .
  • Impact on Gene Expression : The presence of trimethylated lysines on histones can either activate or repress transcription depending on the context, illustrating the dual role of TML in cellular signaling .

Study 1: Trimethyllysine Availability and Carnitine Levels

A study conducted on growing rats demonstrated that the availability of ε-N-trimethyllysine directly regulates the rate of carnitine biosynthesis. It was found that increased dietary TML led to elevated carnitine levels, suggesting a direct correlation between TML intake and metabolic efficiency .

Study 2: Epigenetic Implications in Cancer

Research has shown that dysregulation of protein methylation, including that involving trimethyllysine, is linked to various diseases such as cancer and inflammation. This highlights the potential for targeting TML-related pathways in therapeutic strategies .

Tables Summarizing Key Findings

Biological Activity Description Implications
Carnitine BiosynthesisPrecursor for carnitine synthesis from TMLEssential for fatty acid metabolism
Epigenetic RegulationSubstrate for histone methylationInfluences gene expression
Disease AssociationLinked to cancer and inflammation due to methylation dysregulationPotential therapeutic target

Properties

CAS No.

19253-88-4

Molecular Formula

C9H20N2O2

Molecular Weight

188.27 g/mol

IUPAC Name

(2S)-2-amino-6-(trimethylazaniumyl)hexanoate

InChI

InChI=1S/C9H20N2O2/c1-11(2,3)7-5-4-6-8(10)9(12)13/h8H,4-7,10H2,1-3H3/t8-/m0/s1

InChI Key

MXNRLFUSFKVQSK-QMMMGPOBSA-N

SMILES

C[N+](C)(C)CCCCC(C(=O)O)N

Isomeric SMILES

C[N+](C)(C)CCCC[C@@H](C(=O)[O-])N

Canonical SMILES

C[N+](C)(C)CCCCC(C(=O)[O-])N

Key on ui other cas no.

19253-88-4

physical_description

Solid

Synonyms

6-N-L-trimethyl-L-lysine
epsilon-N-trimethyl-L-lysine
epsilon-N-trimethyl-lysine
N(6),N(6),N(6)-trimethyl-L-lysine
TRIMETHYLLLYSINE
trimethyllysine
trimethyllysine chloride, (S)-isomer
trimethyllysine hydroxide, inner salt, (S)-isomer
trimethyllysine hydroxide,inner salt, (+-)-isomer
trimethyllysine, (+-)-isome

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Trimethyllysine
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N-Trimethyllysine
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N-Trimethyllysine
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N-Trimethyllysine

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